molecular formula C12H21NO5 B13549795 1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate

1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate

Cat. No.: B13549795
M. Wt: 259.30 g/mol
InChI Key: AENQCRLGXUHHLC-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate is an organic compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. It is characterized by the presence of tert-butyl, methyl, and hydroxyl groups attached to the piperidine ring, along with two carboxylate groups.

Preparation Methods

The synthesis of 1-tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.

    Introduction of Functional Groups: The tert-butyl, methyl, and hydroxyl groups are introduced through various substitution reactions.

    Carboxylation: The carboxylate groups are added through carboxylation reactions, often using reagents like carbon dioxide or carboxylic acids.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate undergoes several types of chemical reactions, including :

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as :

    1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate: Similar structure but with a hydroxyl group at a different position.

    tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate: Lacks one of the carboxylate groups.

    1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: Contains an oxo group instead of a hydroxyl group.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-hydroxypiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-5-6-12(16,8-13)9(14)17-4/h16H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENQCRLGXUHHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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